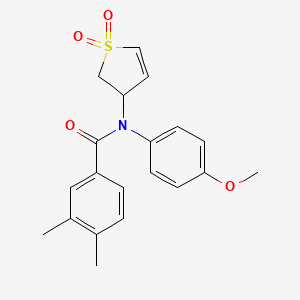

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide

Description

This compound is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety and a 4-methoxyphenyl substituent. Its synthesis likely involves coupling reactions between functionalized benzoic acids and amines or thiophene-derived intermediates, as inferred from analogous synthetic pathways in sulfonamide- and triazole-containing compounds . The dihydrothiophene ring with a sulfone group (1,1-dioxido) contributes to its electron-withdrawing properties, while the 3,4-dimethylbenzamide core provides structural rigidity. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor-binding interactions, similar to other methoxy-substituted pharmacophores .

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-14-4-5-16(12-15(14)2)20(22)21(18-10-11-26(23,24)13-18)17-6-8-19(25-3)9-7-17/h4-12,18H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTYUOZSANKCFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with a dioxido group and an amide linkage to a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 319.37 g/mol. The presence of the thiophene ring often correlates with various biological activities, including anti-inflammatory and antimicrobial effects.

1. Antihypertensive Effects

Research indicates that derivatives of thiophene compounds can act as voltage-dependent calcium channel blockers. For instance, studies on similar compounds have shown they inhibit calcium uptake in vascular smooth muscle cells, leading to decreased diastolic blood pressure without significant cardiac side effects . The potential for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide to exhibit similar antihypertensive properties warrants further investigation.

2. Antimicrobial Activity

Thiophene derivatives have been noted for their antimicrobial properties. Preliminary studies suggest that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Further studies are needed to evaluate the specific antimicrobial activity of this compound against different pathogens.

3. Anti-inflammatory Properties

The anti-inflammatory potential of thiophene derivatives has been documented in several studies. Compounds with similar functional groups have shown efficacy in reducing inflammation markers in vitro and in vivo models . This suggests that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide could be explored as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Calcium Channel Blockade : Similar compounds have been shown to block voltage-dependent calcium channels, which could explain potential antihypertensive effects.

- Enzyme Inhibition : The structural features may allow for interactions with specific enzymes or receptors involved in inflammatory responses or microbial metabolism.

- Reactive Oxygen Species Modulation : Some thiophene derivatives have been reported to modulate oxidative stress pathways, contributing to their anti-inflammatory properties.

Case Study 1: Cardiovascular Effects

A study investigating the cardiovascular effects of related thiophene derivatives demonstrated that these compounds could significantly lower blood pressure in normotensive rats without affecting heart rate. This was attributed to their ability to block calcium channels selectively .

Case Study 2: Antimicrobial Testing

In vitro testing of thiophene-based compounds against Staphylococcus aureus showed promising results, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)-3,4-dimethylbenzamide could possess similar antimicrobial efficacy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are listed below, with comparisons based on substituents, molecular weight, and biological relevance:

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s sulfone group would show strong S=O stretching at ~1150–1250 cm⁻¹, while the amide C=O appears at ~1660–1680 cm⁻¹, consistent with related benzamides .

- NMR Data : The 3,4-dimethylbenzamide protons are expected at δ 2.2–2.5 ppm (CH₃), and the dihydrothiophene sulfone protons at δ 3.5–4.0 ppm (CH₂), aligning with sulfonamide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.